molecular formula C15H14Br2O2 B8207716 1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene

1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene

Cat. No.: B8207716
M. Wt: 386.08 g/mol
InChI Key: VXVVTKFPLJWTJN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene is a chemical compound that belongs to the class of bromobenzene derivatives. This compound is characterized by the presence of two bromine atoms and a phenylmethoxyethoxy group attached to a benzene ring. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 1,4-dibromo-2,5-dimethylbenzene with phenylmethoxyethanol under specific conditions to introduce the phenylmethoxyethoxy group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include debrominated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenylmethoxyethoxy group play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the phenylmethoxyethoxy group.

    1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of phenylmethoxyethoxy groups.

Uniqueness

1,4-Dibromo-2-(2-phenylmethoxyethoxy)benzene is unique due to the presence of the phenylmethoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

1,4-dibromo-2-(2-phenylmethoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2O2/c16-13-6-7-14(17)15(10-13)19-9-8-18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVVTKFPLJWTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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